2-(Trimethylstannyl)pyrimidine 2-(Trimethylstannyl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17403678
InChI: InChI=1S/C4H3N2.3CH3.Sn/c1-2-5-4-6-3-1;;;;/h1-3H;3*1H3;
SMILES:
Molecular Formula: C7H12N2Sn
Molecular Weight: 242.89 g/mol

2-(Trimethylstannyl)pyrimidine

CAS No.:

Cat. No.: VC17403678

Molecular Formula: C7H12N2Sn

Molecular Weight: 242.89 g/mol

* For research use only. Not for human or veterinary use.

2-(Trimethylstannyl)pyrimidine -

Specification

Molecular Formula C7H12N2Sn
Molecular Weight 242.89 g/mol
IUPAC Name trimethyl(pyrimidin-2-yl)stannane
Standard InChI InChI=1S/C4H3N2.3CH3.Sn/c1-2-5-4-6-3-1;;;;/h1-3H;3*1H3;
Standard InChI Key RCFQIMPQKOTUCJ-UHFFFAOYSA-N
Canonical SMILES C[Sn](C)(C)C1=NC=CC=N1

Introduction

Chemical Identity and Structural Features

2-(Tributylstannyl)pyrimidine belongs to the class of organostannanes characterized by a direct tin-carbon bond at the 2-position of the pyrimidine ring. The molecule consists of:

  • A six-membered pyrimidine aromatic system with two nitrogen atoms at the 1- and 3-positions

  • A tributylstannyl (-Sn(C4_4H9_9)3_3) substituent at the 2-position

  • Three n-butyl groups attached to the tin center

The tin atom adopts a tetrahedral geometry, with bond angles of approximately 109.5° between the pyrimidine ring and butyl groups. X-ray crystallographic studies of analogous organotin compounds reveal Sn-C bond lengths typically ranging from 2.10–2.18 Å .

Physical and Chemical Properties

The compound exhibits the following characteristic properties :

PropertyValue/Description
Boiling point381.2 ± 25.0 °C (predicted)
Density1.164 g/mL at 25 °C
Refractive indexnD20n_{D}^{20} = 1.512
Flash point>110°C
SolubilitySoluble in polar aprotic solvents (DMF, DMSO), chlorinated solvents (CH2_2Cl2_2, CHCl3_3), and alcohols
Storage conditionsSealed under inert gas at 2–8°C
pKa1.42 ± 0.33 (predicted)

The low predicted pKa value indicates weak acidic character, likely associated with protonation at the pyrimidine nitrogen atoms rather than direct tin involvement. The compound's stability in air exceeds that of trimethylstannane analogs due to the steric protection provided by the bulky tributyl groups .

Synthetic Applications in Organic Chemistry

Stille Cross-Coupling Reactions

As a quintessential Stille coupling partner, 2-(Tributylstannyl)pyrimidine enables palladium-catalyzed cross-couplings with aromatic halides and triflates. The reaction proceeds through a transmetallation mechanism:

Pd0+Ar-XPdII(Ar)(X)StannanePd0+Ar-Pyrimidine+X-SnBu3\text{Pd}^{0} + \text{Ar-X} \rightarrow \text{Pd}^{II}(\text{Ar})(\text{X}) \xrightarrow{\text{Stannane}} \text{Pd}^{0} + \text{Ar-Pyrimidine} + \text{X-SnBu}_3

Key advantages include:

  • Tolerance for diverse functional groups (esters, amines, nitriles)

  • Compatibility with microwave-assisted reaction conditions

  • High regioselectivity in polyhalogenated substrates

Tankyrase (TNKS) Inhibitors

The compound serves as a precursor in synthesizing 2-aminopyridine oxazolidinones, potent tankyrase inhibitors with IC50_{50} values <50 nM. These inhibitors show promise in oncology by modulating Wnt/β-catenin signaling pathways .

Canagliflozin Production

Recent Advances in Applications (2023–2025)

Emerging uses demonstrate expanded synthetic utility:

  • Silane Synthesis: Preparation of (2-pyrimidyl)silanes via tin-silicon exchange reactions

  • Photoredox Catalysis: Participation in radical cross-couplings under blue LED irradiation

  • Bioconjugation Chemistry: Site-specific labeling of oligonucleotides through Stille couplings on solid supports

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